molecular formula C13H30I2N4O2 B13755679 Ammonium, malonylbis(iminoethylene)bis(trimethyl-, diiodide CAS No. 62055-14-5

Ammonium, malonylbis(iminoethylene)bis(trimethyl-, diiodide

Cat. No.: B13755679
CAS No.: 62055-14-5
M. Wt: 528.21 g/mol
InChI Key: NGCZYBIBLGCRNC-UHFFFAOYSA-N
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Description

Chemical Name: Ammonium, malonylbis(iminoethylene)bis(trimethyl-, diiodide CAS Registry Number: 17089-54-2 Molecular Formula: C₁₆H₃₂I₂N₂O₄ Synonyms: [Vinylenebis(1,3-dioxolane-2,4-diylmethylene)]bis[trimethylammonium diiodide .

This bisquaternary ammonium compound features a malonylbis(iminoethylene) core, where the malonyl group (CH₂(CO-)) bridges two iminoethylene units. Each nitrogen center is substituted with three methyl groups, and the counterions are iodides. The unique structural arrangement of the malonyl and iminoethylene groups may influence its physicochemical properties and biological activity compared to other bisquaternary ammonium salts.

Properties

CAS No.

62055-14-5

Molecular Formula

C13H30I2N4O2

Molecular Weight

528.21 g/mol

IUPAC Name

trimethyl-[2-[[3-oxo-3-[2-(trimethylazaniumyl)ethylamino]propanoyl]amino]ethyl]azanium;diiodide

InChI

InChI=1S/C13H28N4O2.2HI/c1-16(2,3)9-7-14-12(18)11-13(19)15-8-10-17(4,5)6;;/h7-11H2,1-6H3;2*1H

InChI Key

NGCZYBIBLGCRNC-UHFFFAOYSA-N

Canonical SMILES

C[N+](C)(C)CCNC(=O)CC(=O)NCC[N+](C)(C)C.[I-].[I-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trimethyl-[2-[[3-oxo-3-[2-(trimethylazaniumyl)ethylamino]propanoyl]amino]ethyl]azanium diiodide involves multiple steps. The process typically starts with the preparation of intermediate compounds, followed by their reaction under specific conditions to form the final product. The reaction conditions often include controlled temperatures, pH levels, and the use of catalysts to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized synthetic routes. The process involves large-scale reactors, precise control of reaction parameters, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Trimethyl-[2-[[3-oxo-3-[2-(trimethylazaniumyl)ethylamino]propanoyl]amino]ethyl]azanium diiodide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary, but they generally require controlled temperatures, pH levels, and reaction times .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while reduction could produce various reduced forms of the compound .

Scientific Research Applications

Trimethyl-[2-[[3-oxo-3-[2-(trimethylazaniumyl)ethylamino]propanoyl]amino]ethyl]azanium diiodide has numerous applications in scientific research:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic applications, including its effects on specific biological pathways.

    Industry: It is used in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of trimethyl-[2-[[3-oxo-3-[2-(trimethylazaniumyl)ethylamino]propanoyl]amino]ethyl]azanium diiodide involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following compounds are selected for comparison based on shared bisquaternary ammonium frameworks or analogous applications:

T16 (1,12-Dodecanemethylene bis[4-methyl-5-ethylthiazolium] diiodide)
  • Structure : A 12-carbon alkylene chain bridges two thiazolium rings substituted with methyl and ethyl groups .
  • Key Features :
    • Bridge : Flexible dodecanemethylene chain.
    • Counterion : Diiodide.
  • Activity :
    • Antimalarial IC₅₀: ~16 nM.
    • Antifungal IC₅₀: ~4 μM .
G25 (1,16-Hexadecamethylenebis[N-methylpyrrolidinium] dibromide)
  • Structure : A 16-carbon alkylene chain links two N-methylpyrrolidinium groups .
  • Key Features :
    • Bridge : Long hexadecamethylene chain.
    • Counterion : Dibromide.
  • Activity : Similar potency to T16 in antimalarial and antifungal assays .
N,N'-Bis(hexadecyl aminocarbonyl methylene)-N,N'-bis-(trimethyl ammonium methyl aminocarbonyl methylene) Ethylene Diamine Diiodide
  • Structure: Ethylene diamine backbone with hexadecyl and trimethylammonium groups connected via aminocarbonyl linkages .
  • Key Features :
    • Bridge : Rigid ethylene diamine with carbamoyl spacers.
    • Application : Enhanced gene transfection efficiency compared to Lipofectin™ .
DDAE (Diethylammoniobis(decamethylene)bis(triethylammonium) Triiodide)
  • Structure : Decamethylene chain bridges triethylammonium groups with a triiodide counterion .
  • Key Features :
    • Bridge : Decamethylene chain.
    • Toxicity : LD₅₀ (intraperitoneal, mouse): 180 µg/kg .
Ammonium, succinyl[bis(oxyethylene)][bis(trimethyl-, diiodide)
  • Structure : Succinyl group (HOOC-CH₂-CH₂-COOH) bridges bis(oxyethylene) units linked to trimethylammonium groups .
  • Key Features :
    • Bridge : Succinyl with ether-oxygen spacers.
    • Counterion : Diiodide.

Table 1: Structural and Functional Comparison

Compound Bridge Type Counterion Molecular Weight Key Applications
Target Compound Malonylbis(iminoethylene) Diiodide 570.25 g/mol Not reported (structural analog studies)
T16 Dodecanemethylene Diiodide 650.34 g/mol Antimalarial, antifungal
G25 Hexadecamethylene Dibromide 642.60 g/mol Antimalarial, antifungal
Compound C Ethylene diamine Diiodide Not reported Gene transfection
DDAE Decamethylene Triiodide 935.89 g/mol Research (acute toxicity)
Succinyl derivative Succinylbis(oxyethylene) Diiodide Not reported Not reported

Key Findings and Implications

Bridge Flexibility and Bioactivity: The malonylbis(iminoethylene) bridge in the target compound introduces rigidity and polar character compared to the flexible alkylene chains in T16 and G23. This may reduce membrane permeability but enhance target specificity . The dodecanemethylene bridge in T16 balances hydrophobicity and length, enabling potent antimalarial activity .

Counterion Effects :

  • Diiodides (target compound, T16) generally exhibit higher solubility in polar solvents than dibromides (G25) or triiodides (DDAE) .

Toxicity Profile :

  • The triiodide counterion in DDAE correlates with high acute toxicity (LD₅₀ = 180 µg/kg), suggesting that iodide load may influence toxicity . Data for the target compound is lacking.

Applications: Alkylene-bridged compounds (T16, G25) are optimized for antimicrobial activity, while carbamoyl-linked derivatives (Compound C) excel in gene transfection . The target compound’s malonyl-iminoethylene structure may suit niche applications requiring rigid, charged scaffolds.

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